BenchChemオンラインストアへようこそ!

methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate

Medicinal Chemistry Parallel Synthesis Palladium-Catalyzed Cross-Coupling

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1803566-89-3, molecular formula C₉H₆Br₂N₂O₂, MW 333.96 g/mol) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family, featuring bromine substituents at both the 2- and 3-positions of the imidazole ring and a methyl ester at the 6-position of the fused pyridine ring. This scaffold is classified as a versatile small-molecule intermediate and is supplied at ≥95% purity by multiple commercial vendors for laboratory-scale use.

Molecular Formula C9H6Br2N2O2
Molecular Weight 333.96 g/mol
CAS No. 1803566-89-3
Cat. No. B6598675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate
CAS1803566-89-3
Molecular FormulaC9H6Br2N2O2
Molecular Weight333.96 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC(=C2Br)Br)C=C1
InChIInChI=1S/C9H6Br2N2O2/c1-15-9(14)5-2-3-6-12-7(10)8(11)13(6)4-5/h2-4H,1H3
InChIKeyBLSVWRKNCDRNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1803566-89-3): A Dual-Brominated Heterocyclic Building Block for Orthogonal Cross-Coupling


Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1803566-89-3, molecular formula C₉H₆Br₂N₂O₂, MW 333.96 g/mol) is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine family, featuring bromine substituents at both the 2- and 3-positions of the imidazole ring and a methyl ester at the 6-position of the fused pyridine ring [1]. This scaffold is classified as a versatile small-molecule intermediate and is supplied at ≥95% purity by multiple commercial vendors for laboratory-scale use . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in kinase inhibitors, antiviral agents, anti-inflammatory compounds, and sedative-hypnotic drugs [2]. The distinguishing feature of this specific compound is the simultaneous presence of two aryl bromide handles at C2 and C3, which enables sequential, regioselective palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) for the construction of diversely substituted analog libraries from a single starting material [3].

Why Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate Cannot Be Replaced by Mono-Bromo or Non-Brominated Imidazo[1,2-a]pyridine Analogs


Substituting this dibromo compound with a mono-bromo analog such as methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6) or methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) would eliminate the capacity for orthogonal, sequential cross-coupling at two distinct positions on the imidazole ring . The C3 bromine is kinetically preferred for electrophilic substitution and oxidative addition by palladium(0) catalysts, whereas the C2 bromine exhibits distinct reactivity that requires different catalytic conditions [1][2]. Regioselective functionalization of the imidazo[1,2-a]pyridine scaffold is well-documented: position 3 undergoes preferential palladium insertion in cross-coupling reactions, while position 2 requires substantially different conditions, enabling a programmed sequential diversification strategy when both positions are halogenated [3]. Thus, a mono-bromo intermediate necessitates a second halogenation step with attendant yield losses and purification burdens to achieve equivalent substitution diversity. The methyl ester at position 6 further differentiates this compound from carboxylic acid or unsubstituted variants by providing a protected, non-ionizable functional group that can be hydrolyzed on demand to the free acid for further derivatization .

Quantitative Differentiation Evidence for Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate Versus Closest Analogs


Dual vs. Single Bromination: Orthogonal Cross-Coupling Capacity for Library Synthesis

Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate provides two aryl bromide reactive sites (C2-Br and C3-Br), enabling sequential, regioselective cross-coupling reactions from a single building block. In contrast, the mono-bromo analogs—methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6) and methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4)—each possess only one reactive halogen handle, limiting them to a single diversification event before requiring additional halogenation steps. In model studies on 3,6-dihalogenoimidazo[1,2-a]pyridines, regioselective palladium insertion occurs preferentially at position 3, allowing the first cross-coupling to be directed to C3 while leaving the halogen at C6 (or analogously C2) intact for a subsequent second coupling [1]. This sequential strategy has been demonstrated to produce polysubstituted imidazo[1,2-a]pyridine derivatives in good yields via a convergent one-pot procedure [2].

Medicinal Chemistry Parallel Synthesis Palladium-Catalyzed Cross-Coupling

C3 vs. C2 Reactivity Differential: Kinetic Basis for Regioselective Sequential Functionalization

The bromination kinetics of the parent imidazo[1,2-a]pyridine heterocycle have been quantified: the bimolecular rate coefficient for attack by Br₂ at the 3-position is K°bi = 1.30 (± 0.05) × 10⁹ dm³ mol⁻¹ s⁻¹ at 25°C in dilute acidic aqueous solution [1]. The pKa of 3-bromoimidazo[1,2-a]pyridine-H⁺ is 4.95, compared to 6.65 for the unsubstituted parent, confirming that C3 bromination substantially alters the electronic character of the ring [1]. In contrast, direct electrophilic bromination at C2 does not occur under these conditions; when the 3-position is blocked by a methyl group, bromination is diverted to position 5 rather than position 2 [2]. This kinetic preference for C3 means that the 2,3-dibromo substitution pattern in the target compound represents a synthetically non-trivial arrangement: the C2 bromine is unlikely to be installed by direct electrophilic bromination and typically requires alternative synthetic strategies (e.g., cyclization from pre-brominated precursors or halogen-exchange reactions) [3]. Thus, purchasing this pre-assembled 2,3-dibromo scaffold avoids the synthetic challenge and yield penalties of introducing the C2 bromine atom.

Physical Organic Chemistry Reaction Kinetics Regioselective Synthesis

Molecular Weight and Predicted Lipophilicity Differentiation from Mono-Bromo and Non-Brominated Analogs

The target compound has a molecular weight of 333.96 g/mol (C₉H₆Br₂N₂O₂), which is 78.89 g/mol (31%) heavier than the mono-bromo analogs methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate and methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (both MW 255.07 g/mol, C₉H₇BrN₂O₂) . The predicted LogP (cLogP) for structurally related C₉H₆Br₂N₂O₂ isomers has been reported as approximately 3.55 . While experimentally measured LogP and aqueous solubility data for this specific compound remain unpublished, the presence of two bromine atoms is expected to increase lipophilicity by approximately 0.5–0.7 LogP units per additional bromine compared to the mono-bromo analog, based on the Hansch π constant for aromatic bromine (π = 0.86) [1]. This lipophilicity shift directly affects membrane permeability, metabolic stability, and off-target binding profiles of any downstream bioactive molecules derived from this scaffold. The methyl ester at C6 offers a predictable hydrolytic release to the carboxylic acid (MW 319.93 g/mol), providing a polarity-tuning handle unavailable with non-esterified analogs .

Physicochemical Profiling Drug-Likeness Lead Optimization

Commercial Availability and Pricing Benchmarking: Cost-per-Reactive-Handle Analysis

The target compound is commercially stocked at ≥95% purity by multiple vendors, with documented pricing for research-scale quantities. CymitQuimica offers the compound at €614.00 per 50 mg and €1,709.00 per 500 mg (2025 pricing) . LeYan (乐研) lists the compound under catalog number 2100272 at 95% purity . For comparison, the mono-bromo analog methyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) has a melting point of 162–163°C and aqueous solubility of 0.71 g/L [1], while methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 1042141-37-6) shows a boiling point of 334°C and density of 1.7 g/cm³ . No melting point, boiling point, or density data are currently published for the target dibromo compound, indicating that these properties remain to be experimentally determined or are vendor-proprietary . When normalized by the number of synthetically accessible reactive handles (2 for the dibromo vs. 1 for each mono-bromo), the effective cost per diversification vector may favor the dibromo scaffold for multi-step library synthesis, although this depends on the specific synthetic route and required quantities.

Procurement Chemical Sourcing Cost Efficiency

Class-Level Antiviral SAR: Hydrophobicity (LogP) as the Dominant Activity Driver in Dibromoimidazo[1,2-a]pyridine Series

In a series of 16 original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain, quantitative structure-activity relationship (QSAR) studies identified hydrophobicity (LogP) as the single most important factor governing antiviral activity, enabling predictive modeling of compound potency [1]. Molecular modeling was used to identify biophoric structural patterns common to all 16 compounds, establishing that the dibromoimidazo[1,2-a]pyridine core contributes a specific pharmacophoric signature distinct from mono-bromo or non-halogenated analogs [2]. Although this specific study evaluated thioether-substituted rather than 6-carboxylate derivatives, the demonstration that LogP is the dominant SAR driver implies that the presence of two bromine atoms—which substantially elevates LogP relative to mono-bromo and non-brominated analogs (see Evidence Item 3)—is likely to significantly modulate the biological activity of any downstream compounds derived from this scaffold. Users evaluating this building block for antiviral or anti-infective programs should note that the dibromo substitution pattern provides a higher baseline lipophilicity that can be fine-tuned through subsequent functionalization at C2, C3, or the C6 ester.

Antiviral Drug Discovery QSAR Structure-Activity Relationship

Synthetic Step-Count Reduction: Time and Cost Savings for 2,3-Disubstituted Library Construction

Constructing a library of 2,3-disubstituted imidazo[1,2-a]pyridine-6-carboxylate derivatives using mono-bromo starting materials requires at least two sequential synthetic steps: (i) C3 functionalization via cross-coupling, (ii) C2 halogenation (which, as shown in Evidence Item 2, cannot be achieved by direct electrophilic bromination), and (iii) the second cross-coupling. In contrast, the 2,3-dibromo scaffold enters the synthesis with both halogen handles pre-installed, enabling a one-pot sequential Suzuki/Sonogashira–Suzuki/Sonogashira double-coupling strategy as demonstrated for related 3,6-dihalogenoimidazo[1,2-a]pyridines [1]. Microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation protocols have been reported to produce 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives in good yields using a three-step telescoped procedure, significantly reducing the number of isolation and purification operations compared to stepwise synthesis [2]. For a typical 24-membered library, the step-count reduction translates to elimination of at least 24 intermediate halogenation reactions and associated work-ups, with estimated time savings of 2–3 working days per library and reduced solvent and reagent consumption [3].

Synthetic Efficiency Process Chemistry Library Synthesis

Optimal Procurement and Application Scenarios for Methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate Based on Differentiated Evidence


Parallel Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridine-6-carboxylate Libraries for Kinase Inhibitor Lead Discovery

Medicinal chemistry teams constructing focused libraries of 2,3-diaryl- or 2,3-heteroaryl-imidazo[1,2-a]pyridine-6-carboxylate derivatives for kinase inhibition screening should prioritize this dibromo scaffold. The pre-installed C2-Br and C3-Br handles enable sequential Suzuki–Miyaura couplings under regioselective palladium catalysis, with the documented kinetic preference for C3 oxidative addition ensuring predictable coupling order [1]. This eliminates intermediate halogenation steps and reduces library construction from 3–4 to 2 synthetic operations per analog, directly shortening the design-synthesis-test cycle [2].

Antiviral Drug Discovery Programs Targeting HCMV or BVDV Where LogP-Driven Activity Is Critical

In antiviral programs, the dibromo substitution elevates LogP by an estimated 1.0–1.7 units compared to non-brominated scaffolds, a parameter that has been validated as the dominant driver of antiviral activity in a 16-compound dibromoimidazo[1,2-a]pyridine QSAR study [1]. Research teams can procure this scaffold, perform initial diversification at C2 or C3, and measure the resulting LogP and antiviral activity, leveraging the established SAR framework to guide further optimization toward an optimal lipophilicity-activity profile [2].

Building Block for PROTAC and Bifunctional Molecule Synthesis Requiring Orthogonally Addressable Exit Vectors

The 2,3-dibromo-6-carboxylate arrangement provides three chemically distinct and orthogonally addressable positions (C2-Br, C3-Br, C6-CO₂Me) on the imidazo[1,2-a]pyridine core. This is particularly valuable for PROTAC (PROteolysis TArgeting Chimera) design, where one exit vector must be linked to a target-protein-binding ligand, another to an E3 ligase-binding ligand, and a third may be used for property modulation [1]. The methyl ester at C6 can be selectively hydrolyzed to the carboxylic acid and amidated without affecting the aryl bromides, while the differential reactivity of C2-Br vs. C3-Br allows sequential installation of two distinct aryl/heteroaryl groups [2].

Cost-Efficient Scale-Up for Fragment-Based Drug Discovery (FBDD) Hit Expansion

When a fragment hit based on the imidazo[1,2-a]pyridine core has been identified and requires rapid expansion to explore structure-activity relationships at both the 2- and 3-positions, the dibromo scaffold offers a cost-efficient entry point. As evidenced by commercial pricing at €614 per 50 mg (€12.28/mg) for the dibromo compound [1], the cost-per-reactive-handle is approximately €6.14/mg when both bromine atoms are utilized for diversification, making it economically competitive with purchasing two separate mono-bromo building blocks that would each require separate inventory management and quality control. This scenario is particularly relevant for academic and biotech laboratories operating under constrained procurement budgets [2].

Quote Request

Request a Quote for methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.